1-Bromo-2-(2-bromoethoxy)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(2-bromoethoxy)cyclohexane is an organic compound with the molecular formula C8H14Br2O. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-bromoethoxy)cyclohexane can be synthesized through the bromination of cyclohexene followed by the reaction with 2-bromoethanol. The process involves the addition of bromine to cyclohexene in the presence of a solvent like chloroform or carbon tetrachloride . The resulting 1,2-dibromocyclohexane is then reacted with 2-bromoethanol under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(2-bromoethoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of cyclohexanol derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Cyclohexanol derivatives from nucleophilic substitution.
- Alkenes from elimination reactions.
- Cyclohexanone derivatives from oxidation.
- Cyclohexane derivatives from reduction.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(2-bromoethoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science research
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This reactivity is exploited in various synthetic pathways to create complex molecules. The compound’s molecular targets include nucleophilic sites on enzymes and other biological macromolecules, where it can form covalent bonds and modify their activity .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromocyclohexane: Similar in structure but lacks the ethoxy group.
2-Bromoethyl cyclohexane: Contains only one bromine atom and an ethyl group instead of an ethoxy group.
Cyclohexyl bromide: A simpler compound with only one bromine atom attached to the cyclohexane ring.
Uniqueness: 1-Bromo-2-(2-bromoethoxy)cyclohexane is unique due to the presence of both bromine atoms and an ethoxy group, which provides it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
57433-61-1 |
---|---|
Molekularformel |
C8H14Br2O |
Molekulargewicht |
286.00 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromoethoxy)cyclohexane |
InChI |
InChI=1S/C8H14Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h7-8H,1-6H2 |
InChI-Schlüssel |
JWBJGJSZMPNPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.